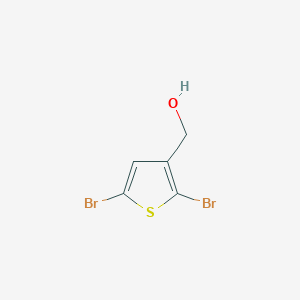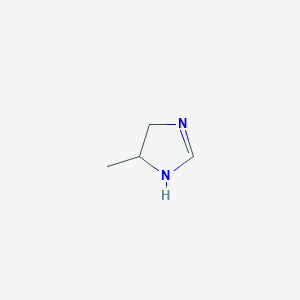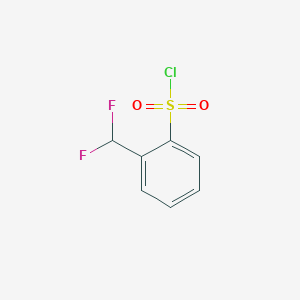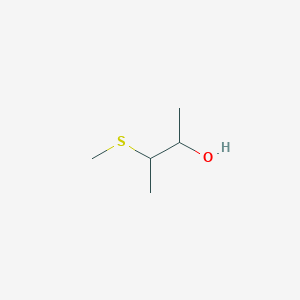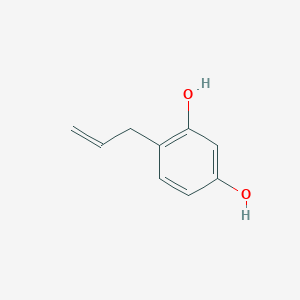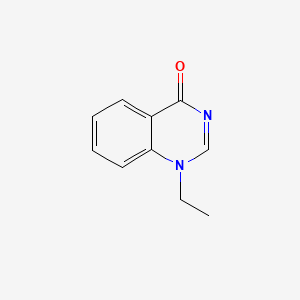
1-ethylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs. The structure of this compound consists of a quinazolinone core with an ethyl group attached to the nitrogen atom at position 1.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethylquinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl formate under basic conditions. Another method includes the reaction of anthranilic acid with ethyl isocyanate, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The process may include the use of catalysts and optimized reaction conditions to ensure maximum efficiency and purity of the final product.
化学反应分析
Types of Reactions: 1-Ethylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring into dihydroquinazolinone derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological and chemical properties.
科学研究应用
1-Ethylquinazolin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Quinazolinone derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
作用机制
The mechanism of action of 1-ethylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
相似化合物的比较
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
2-Methylquinazolin-4(1H)-one: Another derivative with a methyl group instead of an ethyl group.
4-Hydroxyquinazoline: Known for its anticancer properties and ability to overcome drug resistance.
Uniqueness: 1-Ethylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at position 1 can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties.
属性
CAS 编号 |
16347-92-5 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC 名称 |
1-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-2-12-7-11-10(13)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3 |
InChI 键 |
UNPYGFBXIWLZTF-UHFFFAOYSA-N |
SMILES |
CCN1C=NC(=O)C2=CC=CC=C21 |
规范 SMILES |
CCN1C=NC(=O)C2=CC=CC=C21 |
Key on ui other cas no. |
16347-92-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


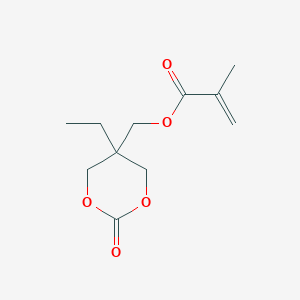
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)

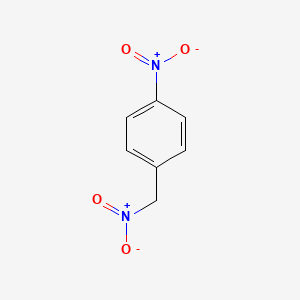
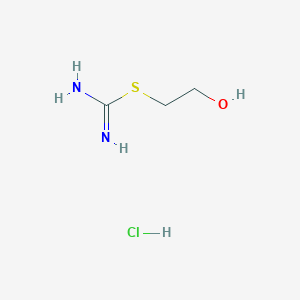
![[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)-](/img/structure/B3048216.png)
![Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B3048218.png)
![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)
